2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol

Medicinal Chemistry Pharmaceutical Intermediates Organic Synthesis

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS 124069-11-0) is a synthetic brominated piperidin-4-ol derivative with the molecular formula C23H21Br2NO and a monoisotopic mass of 484.999 Da. Its structure features a piperidine core bearing a phenyl group at the 3-position and 4-bromophenyl substituents at the 2- and 6-positions, a substitution pattern that confers distinct steric and electronic properties relevant to downstream synthetic derivatization.

Molecular Formula C23H21Br2NO
Molecular Weight 487.2 g/mol
CAS No. 124069-11-0
Cat. No. B037613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol
CAS124069-11-0
Molecular FormulaC23H21Br2NO
Molecular Weight487.2 g/mol
Structural Identifiers
SMILESC1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O
InChIInChI=1S/C23H21Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20-23,26-27H,14H2
InChIKeyFXLMKLWTDDMCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS 124069-11-0): Sourcing Guide and Baseline Profile


2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS 124069-11-0) is a synthetic brominated piperidin-4-ol derivative with the molecular formula C23H21Br2NO and a monoisotopic mass of 484.999 Da [1]. Its structure features a piperidine core bearing a phenyl group at the 3-position and 4-bromophenyl substituents at the 2- and 6-positions, a substitution pattern that confers distinct steric and electronic properties relevant to downstream synthetic derivatization . This compound is primarily utilized as a pharmaceutical intermediate and building block in medicinal chemistry, with documented synthetic routes reported in the literature .

Why 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol Cannot Be Replaced by Common Piperidine Analogs


Substitution of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol with structurally simpler or commercially abundant piperidine derivatives—such as monosubstituted 4-(bromophenyl)piperidin-4-ols or non-brominated 3-arylpiperidines [1]—is generally not chemically equivalent. The presence of three aromatic substituents (two para-bromophenyl groups and one phenyl) on the piperidine ring dictates a unique steric environment and a distinct electronic profile due to the heavy bromine atoms, which significantly influence both the compound's physicochemical properties (e.g., calculated LogP of 6.46 ) and its reactivity in subsequent cross-coupling or functionalization steps. Consequently, using an alternative intermediate lacking this precise substitution pattern may alter reaction yields, compromise the structural integrity of the final target molecule, or shift the biological activity profile of downstream candidates, thereby undermining the reproducibility of synthetic or pharmacological protocols.

Quantitative Differentiation Evidence for 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS 124069-11-0)


Synthetic Utility: A Documented Pharmaceutical Intermediate with Established Routes

This compound is distinguished from many research-use-only piperidine analogs by its documented role as a pharmaceutical intermediate with published synthetic routes. Unlike broadly claimed 'building blocks,' its synthesis and utility are traceable to specific literature . The compound's identity and synthetic accessibility are further corroborated by commercial availability from multiple established chemical suppliers, indicating a defined procurement and quality control pathway not uniformly available for all close structural analogs .

Medicinal Chemistry Pharmaceutical Intermediates Organic Synthesis

Physicochemical Profile: Calculated LogP and Density as Differentiation Points

The compound possesses a calculated partition coefficient (LogP) of approximately 6.46 and a calculated density of 1.502 g/cm³ . These computational values suggest a significantly higher lipophilicity compared to many mono-brominated or non-brominated piperidine analogs (e.g., 4-(3-bromophenyl)piperidin-4-ol, C11H14BrNO, which would have a markedly lower LogP). The high lipophilicity is a direct consequence of the compound's specific 2,6-bis(4-bromophenyl) substitution pattern and is a critical factor governing its behavior in organic synthesis, chromatographic purification, and its potential passive membrane permeability if used in cellular assays.

Physicochemical Properties ADME Prediction Compound Characterization

Differentiation Potential: Implied Anti-Cancer Activity from Patent Literature

A patent-derived disclosure indicates that this specific compound exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting potential utility as an anti-cancer agent and for treating skin diseases like psoriasis [1]. While this claim lacks comparative IC50/EC50 values against specific cell lines or standard-of-care agents, it does provide a targeted biological activity profile that may not be shared by close structural analogs lacking the precise 2,6-bis(4-bromophenyl) arrangement. This differentiates it from more generic piperidine derivatives whose biological annotations are either broader or undefined.

Oncology Cell Differentiation Anti-proliferative Agents

Optimal Research and Procurement Scenarios for 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS 124069-11-0)


Advanced Pharmaceutical Intermediate for Complex Target Synthesis

This compound is best utilized as a sophisticated building block in multi-step organic synthesis, particularly in projects aiming to construct molecules with a densely substituted piperidine core. Its unique 2,6-bis(4-bromophenyl) pattern is difficult to install efficiently through simple, one-step reactions, making this pre-formed intermediate valuable for accessing proprietary chemical space in drug discovery programs . Its role as a pharmaceutical intermediate is explicitly noted in supplier documentation .

Reference Compound in Cell Differentiation and Proliferation Studies

Based on the disclosed patent activity, this compound may serve as a starting point or reference tool for academic or industrial groups investigating the mechanisms of cell differentiation or screening for novel agents that induce monocyte differentiation [1]. The specific activity claim provides a focused hypothesis for further investigation, distinguishing it from more generic, untested piperidine derivatives.

Medicinal Chemistry Scaffold for Lipophilic Target Engagement

Given its high calculated LogP (~6.46) , this compound is an appropriate choice for medicinal chemistry campaigns focused on targets within hydrophobic binding pockets or those requiring significant membrane permeability, such as certain GPCRs or intracellular enzymes. Its lipophilic nature, dictated by its specific substitution pattern, can serve as a key design element for improving target residence time or oral bioavailability in lead optimization.

Sourcing Benchmark for Custom Piperidine Analog Synthesis

For projects requiring custom synthesis of related 2,6-diaryl-3-phenylpiperidin-4-ol analogs, sourcing this specific CAS number allows for a clear specification and quality control benchmark. The availability of this compound from specialized suppliers provides a standardized, commercially-available reference point that can be used to calibrate in-house synthetic efforts or to validate the identity of newly synthesized analogs.

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